

# Elymoclavine: A Technical Guide to its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Elymoclavine*

Cat. No.: *B1202758*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Elymoclavine** is a tetracyclic ergot alkaloid belonging to the clavine class. As a key intermediate in the biosynthesis of lysergic acid and its derivatives, it is of significant interest in pharmaceutical research and biotechnology. This document provides a comprehensive technical overview of the chemical structure of **elymoclavine**, including its physicochemical properties, spectroscopic characteristics, and relevant experimental methodologies. Detailed diagrams of its biosynthetic pathway and a representative synthetic workflow are provided to facilitate a deeper understanding of its chemical logic.

## Chemical Structure and Identification

**Elymoclavine** is a rigid, complex molecule built upon the ergoline ring system. Its structure is characterized by an indole moiety fused to a quinoline system, with specific stereochemistry that is crucial for its biological activity.

- Chemical Name (IUPAC): [(6aR,10aR)-7-Methyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol[1][2]
- Synonyms: Elymoclavin, 8,9-Didehydro-6-methylergoline-8-methanol
- CAS Number: 548-43-6[1][2][3][4]

- Molecular Formula: C<sub>16</sub>H<sub>18</sub>N<sub>2</sub>O[3][4][5][6]
- Stereochemistry: The absolute configuration of the two chiral centers in the D-ring is (6aR, 10aR), which defines its three-dimensional structure.[1][2]

## Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **elymoclavine**, compiled from various sources.

**Table 1: Physicochemical Properties**

Property	Value	Reference(s)
Molecular Weight	254.33 g/mol	[2][3][4][5]
Appearance	Monoclinic prisms (from methanol)	[3]
Melting Point	248-252 °C (decomposes)	[3]
Density	1.247 g/cm <sup>3</sup>	[6]
Boiling Point	468 °C at 760 mmHg	[6]
Flash Point	236.8 °C	[6]
Optical Rotation [α] <sub>D</sub> <sup>20</sup>	-59° (c=0.1 in ethanol)	[3]
	-152° (c=0.9 in pyridine)	[3]
Solubility	Fairly soluble in water (alkaline reaction); Soluble in pyridine; Very slightly soluble in other organic solvents.	[3]

**Table 2: Spectroscopic Data**

While detailed spectral data with peak assignments for <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry fragmentation are not readily available in the public domain, the following characteristics have been reported.

Technique	Data / Characteristics	Reference(s)
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ : 227, 283, 293 nm (log $\epsilon$ : 4.31, 3.84, 3.76)	[3]
Mass Spectrometry (ESI-MS)	As a clavine-type alkaloid, it is expected to show a simpler fragmentation pattern compared to peptide ergot alkaloids, lacking significant fragments at $m/z$ 268, 251, and 225. The protonated molecular ion $[M+H]^+$ would be observed at $m/z$ 255.15.	
Infrared (IR) Spectroscopy	Characteristic peaks for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and alkene), and C-N stretching are expected.	
$^{13}\text{C}$ -NMR Spectroscopy	A $^{13}\text{C}$ -NMR spectrum is available in the SpectraBase database, but specific chemical shifts are not publicly listed.	
$^1\text{H}$ -NMR Spectroscopy	$^1\text{H}$ -NMR is a standard method for characterization, but a detailed peak list with assignments is not publicly available.	

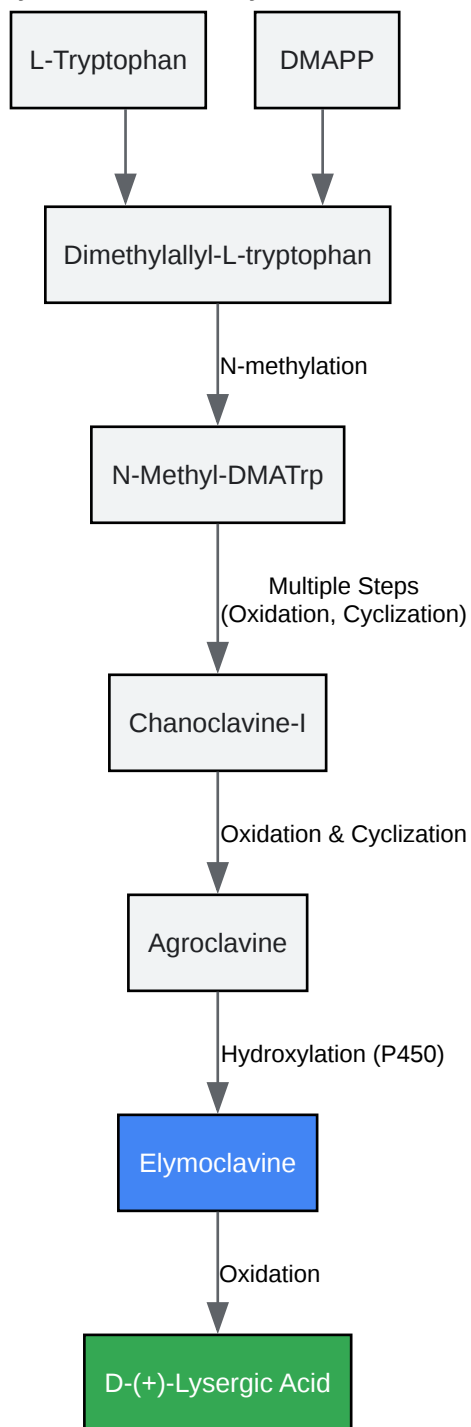
Note: The lack of publicly accessible, detailed NMR and MS fragmentation data represents a significant information gap for researchers requiring spectral confirmation.

## Biosynthesis and Synthetic Pathways

## Biosynthetic Pathway

**Elymoclavine** is a naturally occurring alkaloid produced by fungi of the *Claviceps* genus. It is a crucial intermediate in the biosynthesis of D-(+)-lysergic acid. The pathway begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP).<sup>[1]</sup> The key steps are outlined in the diagram below.

## Elymoclavine Biosynthetic Pathway

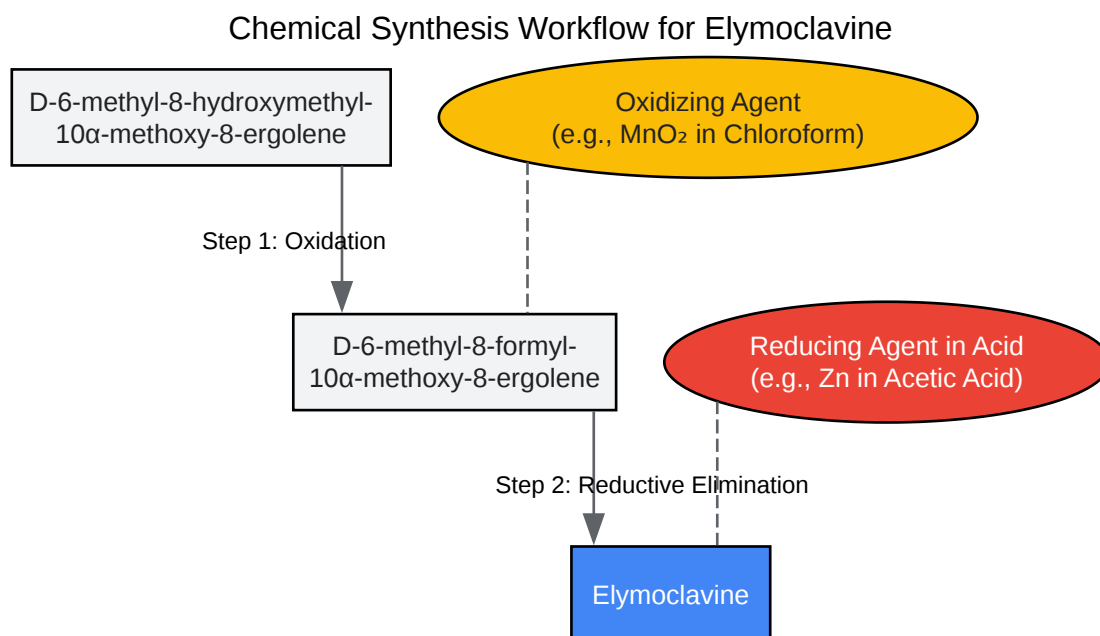


[Click to download full resolution via product page](#)

A simplified diagram of the major intermediates in the fungal biosynthesis of **elymoclavine**.

## Chemical Synthesis Workflow

A chemical synthesis for **elymoclavine** has been reported, providing a route from a related ergolene derivative. The workflow involves a two-step process: oxidation of a primary alcohol to an aldehyde, followed by reduction and rearrangement.



[Click to download full resolution via product page](#)

A two-step chemical synthesis route to **elymoclavine** from an ergolene precursor.

## Experimental Protocols

The following sections describe generalized experimental methodologies for the isolation and synthesis of **elymoclavine** based on available literature. Specific, validated protocols with precise quantitative details are not readily found and would require empirical development.

## Isolation and Purification from Fungal Culture

**Elymoclavine** is typically isolated from saprophytic cultures of *Claviceps* species. The general procedure involves extraction and separation from other clavine alkaloids like agroclavine.

- **Culture and Harvest:** *Claviceps* strains are grown in a suitable fermentation medium (e.g., ammonium citrate/sucrose) until alkaloid production is maximized. The mycelia and culture broth are harvested.

- **Alkalinization and Extraction:** The combined culture material is made alkaline (e.g., with ammonia) to a pH of 8-9.5. The free alkaloids are then extracted into a water-immiscible organic solvent, such as chloroform or ether.
- **Acid-Base Partitioning:** The organic extract containing the total alkaloid fraction is then extracted with an acidic aqueous solution (pH < 4). This transfers the protonated alkaloids into the aqueous phase, leaving behind non-basic impurities.
- **Fractional Separation:** The acidic solution is carefully neutralized and then made alkaline again. **Elymoclavine** is more water-soluble than agroclavine. By carefully controlling the pH and performing sequential extractions with an organic solvent (e.g., chloroform), a partial separation can be achieved. Agroclavine tends to precipitate or be extracted first, leaving **elymoclavine** in the alkaline aqueous solution, from which it can then be more thoroughly extracted.
- **Chromatography and Crystallization:** The crude **elymoclavine** fraction is further purified using column chromatography (e.g., silica gel or alumina). The purified **elymoclavine** is then crystallized from a suitable solvent such as methanol or acetone to yield monoclinic prisms.

## Chemical Synthesis Protocol

The following protocol is based on the synthetic route described in U.S. Patent 3,923,812.

- **Step 1: Oxidation:**
  - A solution of the starting material, D-6-methyl-8-hydroxymethyl-10 $\alpha$ -methoxy-8-ergolene, is prepared in a suitable solvent like chloroform.
  - An oxidizing agent, such as activated manganese dioxide (MnO<sub>2</sub>), is added in excess.
  - The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
  - The mixture is filtered to remove the manganese oxides, and the filtrate containing the intermediate aldehyde is evaporated to yield the crude product.
- **Step 2: Reductive Elimination:**

- The crude aldehyde from Step 1 is dissolved in a mixture of a weak acid, such as glacial acetic acid, and a protic solvent.
- An active metal reducing agent, typically zinc dust, is added portion-wise to the solution.
- The reaction is stirred, leading to the reduction of the aldehyde and subsequent elimination of the 10 $\alpha$ -methoxy group to form the C9-C10 double bond characteristic of **elymoclavine**.
- Upon completion, the reaction is filtered to remove excess zinc. The filtrate is neutralized with a base (e.g., ammonium hydroxide) and extracted with an organic solvent like chloroform.
- The organic extracts are combined, washed, dried, and evaporated to yield crude **elymoclavine**, which can be purified by chromatography and/or crystallization.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification of **elymoclavine**. While a specific method for **elymoclavine** is not detailed, a general approach for ergot alkaloids can be adapted:

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium carbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: Fluorescence detection is highly sensitive for ergot alkaloids (e.g., Excitation: ~310-320 nm, Emission: ~410-420 nm). UV detection at one of its absorbance maxima (e.g., 227 or 283 nm) can also be used.
- Quantification: Performed by comparison of peak areas with those of a certified reference standard of **elymoclavine**.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Elymoclavine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Elymoclavine: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202758#what-is-the-chemical-structure-of-elymoclavine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)